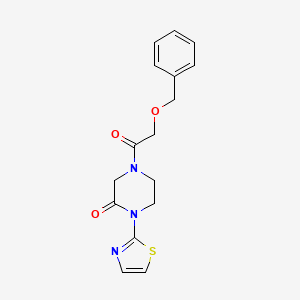![molecular formula C21H17F3N2O2S2 B2798781 2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-57-4](/img/structure/B2798781.png)
2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17F3N2O2S2 and its molecular weight is 450.49. The purity is usually 95%.
BenchChem offers high-quality 2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Researchers have synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, exploring their potential antitumor activities against various human cancer cell lines. These studies highlight the compound's relevance in developing new anticancer agents. For instance, Hafez and El-Gazzar (2017) demonstrated that some newly synthesized compounds showed potent anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Synthesis Techniques and Property Comparison
The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres have been documented. This research offers insights into the physicochemical properties and biological potential of these compounds, contributing to the understanding of how structural variations influence their activities and properties (A. Zadorozhny, A. Turov, & V. Kovtunenko, 2010).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For instance, compounds have been synthesized to explore their inhibitory properties against the human immunodeficiency virus (HIV-1), showcasing the chemical class's relevance in searching for new therapeutic agents for infectious diseases (M. Novikov, A. Ozerov, O. Sim, & R. Buckheit, 2004).
Novel Derivatives and Biological Activities
The creation of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives and their characterization point towards the diverse chemical manipulations possible with the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. These derivatives have been analyzed for their pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects, demonstrating the scaffold's versatility in medicinal chemistry applications (Z. Önal, Hacer Ceran, & E. Şahin, 2008).
Antioxidant Properties
Research on pyrimidine derivatives has also encompassed the evaluation of antioxidant properties, with studies indicating that certain modifications can enhance these properties. This area of research underscores the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing antioxidant agents, which could be beneficial in various oxidative stress-related conditions (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, & Yağmur Karakuş, 2018).
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S2/c1-13-4-2-3-5-14(13)12-30-20-25-17-10-11-29-18(17)19(27)26(20)15-6-8-16(9-7-15)28-21(22,23)24/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYDCJUAMIWALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2798704.png)
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
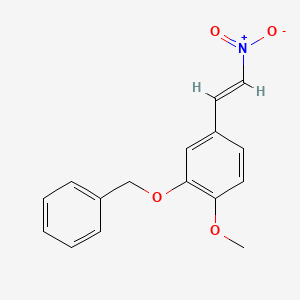
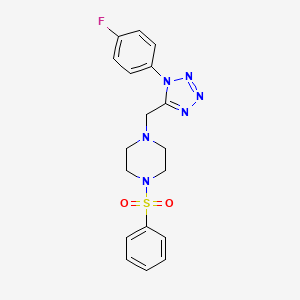
![1-(4-chlorobenzyl)-3'-(3,5-dimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2798709.png)
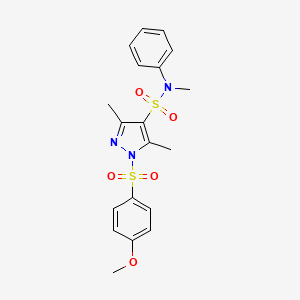
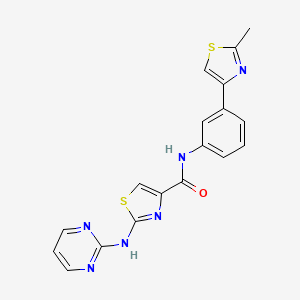
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)
